molecular formula C16H12N2O4 B5910680 2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}

2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}

Cat. No. B5910680
M. Wt: 296.28 g/mol
InChI Key: KUSKYXKKTSTTEO-AQTBWJFISA-N
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Description

2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime} is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of benzoquinone and has been shown to exhibit a range of interesting properties that make it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of 2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime} is not fully understood. However, it is thought to act as a redox mediator, facilitating the transfer of electrons between molecules in biological systems.
Biochemical and Physiological Effects:
2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime} has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to induce the production of reactive oxygen species. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime} is its ability to act as a redox mediator, facilitating the transfer of electrons between molecules in biological systems. This makes it a valuable tool for investigating various biochemical and physiological processes. However, its use is limited by its potential toxicity and the need for careful handling in the laboratory.

Future Directions

There are many potential future directions for research on 2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}. One area of interest is its potential use as an anti-cancer agent. It has been shown to inhibit the growth of certain cancer cells and may have potential as a chemotherapy drug. Another area of interest is its potential use as a redox mediator in fuel cells and other electrochemical applications. Further research is needed to fully understand the properties and potential applications of this compound.

Synthesis Methods

The synthesis of 2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime} involves the reaction of 2-methyl-1,3-benzoxazole-7-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methyl-1,4-benzoquinone in the presence of a base, such as triethylamine, to produce the final product.

Scientific Research Applications

2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime} has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of interesting properties that make it a valuable tool for investigating various biochemical and physiological processes.

properties

IUPAC Name

[(Z)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-methyl-1,3-benzoxazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-9-8-11(19)6-7-13(9)18-22-16(20)12-4-3-5-14-15(12)21-10(2)17-14/h3-8H,1-2H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSKYXKKTSTTEO-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=CC1=NOC(=O)C2=C3C(=CC=C2)N=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CC(=O)C=C/C1=N/OC(=O)C2=C3C(=CC=C2)N=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Cyclohexadien-1-one, 3-methyl-4-[[[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxy]imino]-

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